8-(4-Chlorophenyl)spiro[4.5]dec-8-ene-9-carbaldehyde
Overview
Description
8-(4-Chlorophenyl)spiro[4.5]dec-8-ene-9-carbaldehyde is a chemical compound characterized by its unique spirocyclic structure. This compound features a spiro[4.5]decane core with a 4-chlorophenyl group and an aldehyde functional group. The presence of the spirocyclic structure imparts distinct chemical and physical properties to the compound, making it of interest in various fields of research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(4-Chlorophenyl)spiro[4.5]dec-8-ene-9-carbaldehyde typically involves multi-step organic reactions. One common approach is the spirocyclization of appropriate precursors under controlled conditions. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include purification steps such as recrystallization or chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
8-(4-Chlorophenyl)spiro[4.5]dec-8-ene-9-carbaldehyde can undergo various chemical reactions, including:
Oxidation: Conversion of the aldehyde group to a carboxylic acid.
Reduction: Reduction of the aldehyde group to an alcohol.
Substitution: Halogenation or other substitution reactions at the phenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Halogenation reactions may involve reagents like chlorine or bromine in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of 8-(4-Chlorophenyl)spiro[4.5]dec-7-ene-7-carboxylic acid.
Reduction: Formation of 8-(4-Chlorophenyl)spiro[4.5]dec-7-ene-7-methanol.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
8-(4-Chlorophenyl)spiro[4.5]dec-8-ene-9-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 8-(4-Chlorophenyl)spiro[4.5]dec-8-ene-9-carbaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially altering their function. The spirocyclic structure may also influence the compound’s binding affinity and specificity for its targets.
Comparison with Similar Compounds
Similar Compounds
Spiro[4.5]dec-7-ene, 1,8-dimethyl-4-(1-methylethenyl)-: Another spirocyclic compound with different substituents.
(1S,4R,5S)-1-Methyl-4-(prop-1-en-2-yl)spiro[4.5]dec-7-ene-8-carbaldehyde: A similar compound with a different functional group arrangement.
Uniqueness
8-(4-Chlorophenyl)spiro[4.5]dec-8-ene-9-carbaldehyde is unique due to the presence of the 4-chlorophenyl group and the aldehyde functional group, which confer distinct chemical reactivity and potential biological activity compared to other spirocyclic compounds.
Properties
Molecular Formula |
C17H19ClO |
---|---|
Molecular Weight |
274.8 g/mol |
IUPAC Name |
8-(4-chlorophenyl)spiro[4.5]dec-8-ene-9-carbaldehyde |
InChI |
InChI=1S/C17H19ClO/c18-15-5-3-13(4-6-15)16-7-10-17(8-1-2-9-17)11-14(16)12-19/h3-6,12H,1-2,7-11H2 |
InChI Key |
VQHKPFNCDCDPOU-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2(C1)CCC(=C(C2)C=O)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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